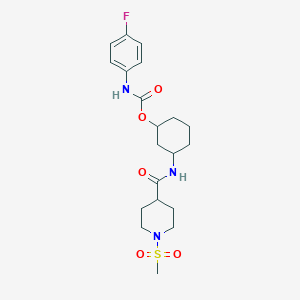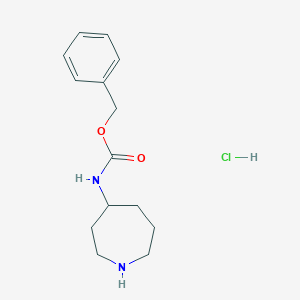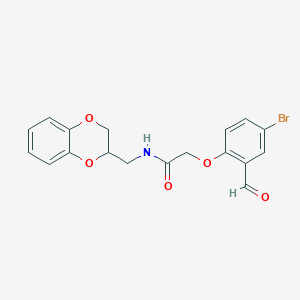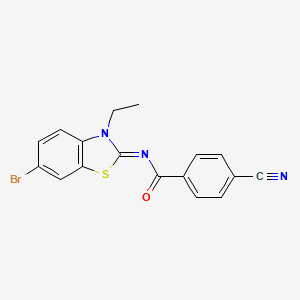![molecular formula C16H14ClNO2 B2991303 benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate CAS No. 338413-41-5](/img/structure/B2991303.png)
benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is a chemical compound used in scientific research1. It possesses diverse applications, such as in pharmaceutical development and material synthesis, owing to its unique properties and versatility1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate. However, it’s worth noting that such compounds are typically synthesized in a laboratory setting, often involving complex chemical reactions.Molecular Structure Analysis
The molecular structure of a compound like benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is typically determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involving benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate would depend on the conditions and the reactants present. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate would include its molecular weight, solubility, melting point, boiling point, and chemical stability. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Metabolism and Excretion of Neuromodulators
A study on RWJ-333369, a compound with a carbamate group, highlights its metabolism and excretion in humans. It was found to be extensively metabolized, with direct O-glucuronidation and hydrolysis of the carbamate ester as major biotransformation pathways. This study provides insights into the metabolic fate of compounds with carbamate functionalities in clinical settings (Mannens et al., 2007).
Environmental Phenols and Health Implications
Research on environmental phenols, including their presence in pregnant women and potential health implications, sheds light on the widespread exposure to various phenolic compounds and their metabolites. Such studies are critical for understanding the environmental and health impacts of phenolic compounds and their derivatives (Mortensen et al., 2014).
Toxicology and Human Exposure
The toxicological assessment and human exposure analysis to ethenoguanine adducts and other related toxicants provide a framework for understanding how chemical exposures, including carbamates and phenols, can affect human health. These studies contribute to the broader knowledge of exposure biomarkers and potential health risks associated with chemical exposures (Gonzalez-Reche et al., 2002).
Pharmacokinetics of Drug Compounds
Investigations into the pharmacokinetics and therapeutic applications of compounds like MS-275, a histone deacetylase inhibitor, offer insights into the development and clinical application of therapeutic agents, including those with carbamate functionalities. These studies are essential for understanding the dose-response and safety profiles of new therapeutic agents (Gore et al., 2008).
Safety And Hazards
Direcciones Futuras
The future directions for research on benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate could include exploring its potential applications in various fields, such as pharmaceutical development and material synthesis1. Further studies could also investigate its synthesis, mechanism of action, and safety profile in more detail.
Propiedades
IUPAC Name |
benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKGBUSMSOYIOQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2991221.png)
![(R)-3-(tert-butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2991222.png)
![ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2991223.png)

![Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2991228.png)



![5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2991236.png)


![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2991240.png)
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2991241.png)
![6-(4-Chlorophenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991243.png)